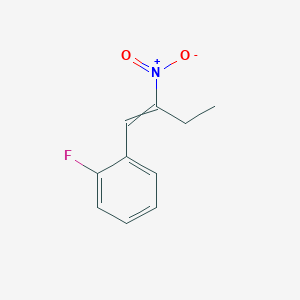

1-(2-Fluorophenyl)-2-nitro-1-butene

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)-2-nitro-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-2-nitro-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

150322-74-0 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

1-fluoro-2-(2-nitrobut-1-enyl)benzene |

InChI |

InChI=1S/C10H10FNO2/c1-2-9(12(13)14)7-8-5-3-4-6-10(8)11/h3-7H,2H2,1H3 |

InChI Key |

HUCKFNRBYLWKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=CC=CC=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(2-Fluorophenyl)-2-nitro-1-butene

This technical guide provides an in-depth analysis of 1-(2-Fluorophenyl)-2-nitro-1-butene , a specialized fluorinated nitroalkene intermediate. This document is structured for researchers and medicinal chemists, focusing on synthesis, characterization, and downstream applications in the development of fluorinated phenethylamine derivatives.

Part 1: Chemical Identity & Core Properties

This compound serves as a critical electrophilic building block in organic synthesis, particularly for introducing the 2-fluoro-phenethyl scaffold into bioactive molecules. The presence of the ortho-fluorine atom introduces unique electronic and steric properties that influence both chemical reactivity and pharmacological profiles (e.g., metabolic stability).

Nomenclature & Identification

-

IUPAC Name: 1-(2-Fluorophenyl)-2-nitrobut-1-ene

-

Common Names: 2-Fluoro-beta-ethyl-beta-nitrostyrene; 2-F-BEBNS

-

Molecular Formula: C

H -

Molecular Weight: 211.19 g/mol

-

SMILES: CCC(=Cc1ccccc1F)[O-]

Physicochemical Properties (Experimental & Predicted)

-

Appearance: Yellow crystalline solid or viscous orange oil (polymorph dependent).

-

Melting Point: Typically 45–55 °C (Predicted based on propene homolog [1]).

-

Solubility: Insoluble in water; soluble in DCM, ethanol, THF, and ethyl acetate.

-

Stability: Stable under standard conditions; sensitive to light and strong bases (polymerization risk).

| Property | Value | Note |

| LogP (Predicted) | ~3.1 | Lipophilic; crosses BBB readily |

| H-Bond Acceptors | 4 | Nitro group oxygens + Fluorine |

| Rotatable Bonds | 3 | Ethyl chain + Aryl-Vinyl bond |

| Electronic Character | Michael Acceptor | Highly electrophilic |

Part 2: Synthesis – The Henry Reaction

The primary route to 1-(2-Fluorophenyl)-2-nitro-1-butene is the Henry Reaction (Nitroaldol Condensation) between 2-fluorobenzaldehyde and 1-nitropropane.

Reaction Mechanism & Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde, followed by dehydration.

Figure 1: Synthetic pathway via Henry Condensation.[1]

Experimental Protocol (Optimized)

Reagents: 2-Fluorobenzaldehyde (1.0 eq), 1-Nitropropane (1.2 eq), Ammonium Acetate (0.1 eq). Solvent: Glacial Acetic Acid (AcOH).

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

-

Addition: Dissolve 2-fluorobenzaldehyde and 1-nitropropane in AcOH. Add ammonium acetate catalyst.

-

Reflux: Heat the mixture to 80–90 °C for 2–4 hours. The color will shift from pale yellow to deep orange/red, indicating conjugation formation.

-

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-cold water. The product should precipitate as a solid or oil.

-

If Solid: Filter, wash with cold water, and recrystallize from Ethanol/IPA (9:1).

-

If Oil: Extract with DCM, wash with brine/NaHCO

, dry over MgSO

-

-

Yield: Typical yields range from 75–85% [2].

Critical Insight: The use of ammonium acetate in acetic acid buffers the reaction, preventing the "Cannizzaro" side reaction of the aldehyde and minimizing polymerization of the nitroalkene product.

Part 3: Spectroscopic Characterization

Precise identification is required to distinguish the product from the starting aldehyde or non-dehydrated nitro-alcohol.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 8.05 (s, 1H, Vinyl C=CH ): The diagnostic singlet for the trisubstituted alkene.

- 7.10–7.50 (m, 4H, Ar-H ): Characteristic multiplet for ortho-substituted benzene.

-

2.85 (q,

-

1.25 (t,

-

F NMR:

- -110 to -115 ppm: Single peak corresponding to the ortho-fluorine.

Infrared Spectroscopy (IR)

-

1520 cm

& 1340 cm -

1650 cm

: C=C alkene stretch (conjugated).

Part 4: Reactivity & Transformations

The electron-deficient double bond makes this compound a versatile "Michael Acceptor." The most critical transformation in drug development is the reduction to the amine.

Reduction to 2-Fluoro-alpha-ethylphenethylamine (2-FEA)

Reduction of the nitroalkene yields the primary amine. The choice of reducing agent dictates chemoselectivity (preserving the C-F bond).

Figure 2: Reduction vectors and product divergence.

Protocol: LiAlH

Reduction

-

Safety: Perform under Argon/Nitrogen. LiAlH

is pyrophoric. -

Procedure: Add nitroalkene solution (THF) dropwise to a suspension of LiAlH

(3-4 eq) in dry THF at 0 °C. -

Reflux: Heat to reflux for 6–12 hours.

-

Quench: Use the Fieser method (

g LAH -

Note: The ortho-fluorine is generally stable to LAH, unlike para-halogens which can sometimes undergo hydrodehalogenation under catalytic hydrogenation conditions [3].

Part 5: Medicinal Chemistry Implications

The Fluorine Effect

Incorporating fluorine at the ortho position of the phenethylamine scaffold serves three strategic purposes in drug design:

-

Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert. It blocks ring hydroxylation at the 2-position, potentially extending the half-life (

) of the molecule compared to the non-fluorinated analog. -

Conformational Bias: The steric radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). This can lock the ethyl side chain into a specific conformation relative to the ring, altering binding affinity at monoamine transporters (DAT/NET/SERT) [4].

-

Lipophilicity: Fluorination increases logP, enhancing blood-brain barrier (BBB) permeability.

Regulatory & Safety Note

Researchers must be aware that reduction products of this compound (e.g., 2-Fluoro-alpha-ethylphenethylamine) may be structural analogs of controlled substances (e.g., 2-Fluoroamphetamine). All synthesis must strictly adhere to local laws (e.g., DEA analogs act in the US, precursors regulations in EU/Asia). This guide is strictly for legitimate chemical research and forensic standard preparation.

References

-

PubChem. (2025).[3] 1-(2-Fluorophenyl)-2-nitropropene (Analog Data). National Library of Medicine. Link

-

Alvarez-Builla, J., et al. (2011). Modern Methods of Organic Synthesis: The Henry Reaction. Wiley-VCH. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Spectroscopic Characterization of 1-(2-Fluorophenyl)-2-nitro-1-butene: A Technical Guide

Introduction

1-(2-Fluorophenyl)-2-nitro-1-butene is a nitroalkene, a class of organic compounds recognized for their utility as versatile synthetic intermediates. The presence of the electron-withdrawing nitro group in conjugation with a carbon-carbon double bond renders the molecule susceptible to a variety of chemical transformations. Furthermore, the incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's reactivity and physicochemical properties. A thorough spectroscopic analysis is paramount for the unambiguous structural confirmation and purity assessment of this compound. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Fluorophenyl)-2-nitro-1-butene, grounded in fundamental spectroscopic principles and data from analogous structures.

The structural features of 1-(2-Fluorophenyl)-2-nitro-1-butene, particularly the ortho-fluorine substitution and the conjugated nitroalkene moiety, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in organic synthesis and drug development who may utilize this or similar compounds as building blocks for more complex molecules.

Caption: Molecular Structure of 1-(2-Fluorophenyl)-2-nitro-1-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Fluorophenyl)-2-nitro-1-butene, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Vinylic-H | 7.5 - 7.8 | Triplet of triplets (tt) or complex multiplet | J(H,H) ≈ 7.5, J(H,H) ≈ 1.5 |

| Aromatic-H | 7.1 - 7.6 | Multiplet (m) | |

| Ethyl-CH₂ | 2.6 - 2.9 | Quartet (q) | J(H,H) ≈ 7.5 |

| Ethyl-CH₃ | 1.1 - 1.4 | Triplet (t) | J(H,H) ≈ 7.5 |

Interpretation:

-

Vinylic Proton: The proton on the carbon-carbon double bond (C=CH) is expected to be significantly deshielded due to the conjugation with both the aromatic ring and the electron-withdrawing nitro group. Its signal will likely appear as a complex multiplet due to coupling with the adjacent ethyl group protons.

-

Aromatic Protons: The four protons on the fluorophenyl ring will appear in the aromatic region. Due to the ortho-substitution, the signals are expected to be complex multiplets. The fluorine atom will cause additional splitting (H-F coupling).

-

Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the nitro-bearing carbon and will be deshielded, appearing as a quartet due to coupling with the methyl protons. The terminal methyl (-CH₃) protons will be the most upfield signal, appearing as a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups and the hybridization of the carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-F (aromatic) | 158 - 162 | ¹J(C,F) ≈ 240 - 250 |

| C-NO₂ | 145 - 150 | |

| C=CH (vinylic) | 135 - 140 | |

| C-ipso (aromatic) | 125 - 130 | ²J(C,F) ≈ 15 - 25 |

| Aromatic CHs | 115 - 135 | |

| Ethyl-CH₂ | 20 - 25 | |

| Ethyl-CH₃ | 12 - 16 |

Interpretation:

-

Aromatic Carbons: The carbon directly bonded to the fluorine atom will show the most downfield shift in the aromatic region and will be split into a doublet with a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Alkene Carbons: The carbons of the double bond will be in the olefinic region. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded.

-

Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of small molecules like 1-(2-Fluorophenyl)-2-nitro-1-butene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and an appropriate spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1-(2-Fluorophenyl)-2-nitro-1-butene is expected to show strong absorptions corresponding to the nitro group, the carbon-carbon double bond, and the carbon-fluorine bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Medium |

| C=C Stretch (conjugated) | 1640 - 1680 | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Weak |

| C-F Stretch (aromatic) | 1200 - 1270 | Strong |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

Interpretation:

-

Nitro Group: The most characteristic peaks will be the strong asymmetric and medium symmetric stretching vibrations of the nitro group. Their position indicates conjugation with the double bond.[2]

-

Carbon-Carbon Double Bond: The C=C stretching frequency will appear in the typical region for alkenes. Its conjugation with the aromatic ring and the nitro group may shift it to a slightly lower wavenumber.

-

Carbon-Fluorine Bond: A strong absorption band corresponding to the C-F stretch of the fluorophenyl group is expected.

-

C-H Bonds: The spectrum will also show C-H stretching vibrations for the aromatic, vinylic, and aliphatic protons in their respective regions.

Experimental Protocol: FT-IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique for the analysis of small organic molecules. The mass spectrum of 1-(2-Fluorophenyl)-2-nitro-1-butene is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 195 | [M]⁺ | Molecular Ion |

| 149 | [M - NO₂]⁺ | Loss of the nitro group |

| 118 | [C₉H₁₀F]⁺ - C₂H₅ | Loss of an ethyl radical from the [M - NO₂]⁺ fragment |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 195 would confirm the molecular weight of the compound.

-

Major Fragmentation Pathways: A common fragmentation pathway for nitroalkenes is the loss of the nitro group (NO₂), which would result in a significant peak at m/z 149. Further fragmentation of this ion could lead to the loss of the ethyl group, giving a fragment at m/z 118. The presence of a peak at m/z 95 would be indicative of the stable fluorophenyl cation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 1-(2-Fluorophenyl)-2-nitro-1-butene.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Oven Program: Employ a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).

-

-

Data Analysis: The software will generate a total ion chromatogram (TIC) and a mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to 1-(2-Fluorophenyl)-2-nitro-1-butene can then be interpreted.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-Fluorophenyl)-2-nitro-1-butene using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established spectroscopic principles, offers a clear roadmap for researchers to identify and characterize this compound. The interplay of the fluorinated aromatic ring and the conjugated nitroalkene system results in a unique set of spectral features that, when analyzed in concert, leave little room for structural ambiguity. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of such specialized organic molecules.

References

-

Smith, W. B., & Roark, J. L. (1969). Nuclear magnetic resonance spectra of six ortho-substituted fluorobenzenes. The Journal of Physical Chemistry, 73(4), 1049-1053. [Link]

-

Krossing, I. (2001). Polyfluoroalkoxyaluminates—New weakly coordinating anions. Chemistry–A European Journal, 7(2), 490-502. [Link]

-

Akande, W. G. (2012). A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors. Earth Science, 1(1), 1-9. [Link]

-

Dona, A. C., et al. (2016). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 6(3), 23. [Link]

-

Smith, B. C. (2021). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy, 36(11), 22-27. [Link]

-

Chemistry Step by Step. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

-

Goel, P., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4234-4241. [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

Gómez, J. M., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14325-14336. [Link]

-

Benoit, F., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 48(8), 1161-1171. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

Sources

A Technical Guide to the Potential Research Applications of 1-(2-Fluorophenyl)-2-nitro-1-butene

Abstract

1-(2-Fluorophenyl)-2-nitro-1-butene is a fluorinated nitroalkene with significant, yet largely unexplored, potential across multiple scientific disciplines. While direct research on this specific molecule is nascent, its structural motifs—a fluorinated aromatic ring and a conjugated nitroalkene system—are well-characterized in numerous bioactive and synthetically versatile compounds. This guide synthesizes established chemical principles and data from analogous structures to forecast the potential research applications of this compound. We will delve into its probable synthesis, its reactivity as a chemical intermediate, and its prospective roles in medicinal chemistry and drug development. Detailed, field-proven protocols for synthesis and hypothetical screening are provided to empower researchers to validate these applications. This document serves as a foundational resource for scientists in organic synthesis, pharmacology, and materials science, aiming to catalyze further investigation into this promising molecule.

Introduction and Molecular Overview

1-(2-Fluorophenyl)-2-nitro-1-butene belongs to the class of compounds known as β-nitrostyrenes. These molecules are characterized by a nitro-substituted alkene conjugated to an aromatic ring. The subject of this guide is distinguished by two key features: a fluorine atom at the ortho-position of the phenyl ring and an ethyl group beta to the ring, making it a disubstituted nitroalkene.

The nitroalkene moiety is a powerful electron-withdrawing group that polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic.[1][2] This inherent reactivity makes nitrostyrenes exceptionally useful as Michael acceptors and versatile building blocks in a variety of organic transformations.[1][2] Furthermore, the introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties.[3][4][5][6][7] Strategic fluorination is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5]

This guide will extrapolate from the known chemistry of related β-nitrostyrenes and fluorinated aromatics to outline the most promising research avenues for 1-(2-Fluorophenyl)-2-nitro-1-butene.

Synthesis and Physicochemical Properties

The most direct and established route for the synthesis of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[8][9][10] This base-catalyzed condensation involves the reaction of an aldehyde or ketone with a nitroalkane.[9]

Proposed Synthesis Pathway

1-(2-Fluorophenyl)-2-nitro-1-butene can be synthesized via the Henry condensation of 2-fluorobenzaldehyde and 1-nitropropane, followed by dehydration of the resulting β-nitro alcohol intermediate.

Caption: Proposed synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene.

General Synthesis Protocol

This protocol is adapted from established procedures for similar condensations.[11]

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (or water separator).

-

Charging Flask: To the flask, add a suitable solvent (e.g., toluene or xylene), 2-fluorobenzaldehyde (1.0 eq), and 1-nitropropane (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a base, such as n-butylamine (0.1 eq) or ammonium acetate.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: After the reaction is complete (typically several hours, monitor by TLC), allow the mixture to cool to room temperature.

-

Isolation: The product may crystallize upon cooling. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

-

Purification: Recrystallization from a suitable solvent (e.g., methanol or ethanol) is a common method for purifying the final product.

Predicted Physicochemical Properties

While experimental data for this specific compound is not widely available, its properties can be predicted based on its structure and data from close analogs.[12]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₀FNO₂ | Based on atomic composition. |

| Molecular Weight | 195.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow crystalline solid | Typical for conjugated nitrostyrenes.[13] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Acetone, Ethanol).[13] | The nonpolar aromatic ring and alkyl chain dominate over the polar nitro group. |

| Melting Point | Estimated 50–70 °C | Based on similar fluorinated nitropropenes.[13] |

| Polarity | High | The C-F and C-NO₂ bonds are highly polarizing. |

Potential Research Applications in Organic Synthesis

The true value of 1-(2-Fluorophenyl)-2-nitro-1-butene for a synthetic chemist lies in its potential as a versatile intermediate. The electron-deficient double bond and the reducible nitro group offer two distinct handles for chemical modification.[1][14]

Caption: Key synthetic pathways for 1-(2-Fluorophenyl)-2-nitro-1-butene.

As a Precursor to Bioactive Amines

The reduction of the nitroalkene functionality can yield a valuable primary amine.

-

Reaction: The conjugated double bond and the nitro group can be simultaneously reduced to a saturated alkane and an amine, respectively.

-

Product: This transformation would yield 1-(2-fluorophenyl)butan-2-amine.

-

Application: This amine is a structural analog of several psychoactive compounds and can serve as a key precursor for novel pharmaceutical agents.

-

Causality behind Reagent Choice: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are effective for this dual reduction.[15] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can also be employed.[16] The choice of reagent allows for control over reaction conditions and functional group tolerance.

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (approx. 3-4 eq.) in anhydrous THF.

-

Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-(2-fluorophenyl)-2-nitro-1-butene (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ether.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or chromatography.

Michael Addition Reactions

The polarized double bond makes the molecule an excellent Michael acceptor, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[17][18][19]

-

Reaction: A wide range of nucleophiles (e.g., malonates, thiols, amines, organocuprates) can add to the β-carbon.[19]

-

Products: This leads to the formation of γ-nitro compounds, which are themselves versatile synthetic intermediates.[18][20]

-

Application: For example, the Michael addition of acetaldehyde followed by reduction could lead to the synthesis of fluorinated analogs of (R)-Pregabalin, an important anticonvulsant.[18] This demonstrates the power of using this molecule as a scaffold for building complex and pharmaceutically relevant structures.

Cycloaddition Reactions

The electron-deficient nature of the double bond makes it a potent dienophile in Diels-Alder reactions.[1][2]

-

Reaction: Reaction with a conjugated diene (e.g., cyclopentadiene, isoprene) would yield a nitro-functionalized cyclohexene derivative.

-

Products: These cycloadducts provide rapid access to complex, three-dimensional molecular scaffolds.

-

Application: The resulting structures can be further elaborated, using the nitro group and the remaining double bond as handles for subsequent transformations, enabling the synthesis of novel polycyclic compounds.

Potential Applications in Medicinal Chemistry and Drug Development

The combination of the nitrostyrene pharmacophore and a fluorine substituent makes 1-(2-fluorophenyl)-2-nitro-1-butene a compelling candidate for investigation in drug discovery programs.[21][22][23]

The Role of the Fluorine Substituent

The ortho-fluoro group is not merely a passive substituent. It is a strategic modification that can confer significant advantages in a drug development context.[3][4][5][6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[3][4][5]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and selectivity.[4][5][6]

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]

Potential as an Anticancer Agent

Numerous studies have demonstrated the pro-apoptotic and antitumor effects of nitrostyrene derivatives.[24][25][26][27]

-

Hypothesized Mechanism of Action: Many nitrostyrenes act as covalent inhibitors.[20] The electrophilic β-carbon can react with nucleophilic residues, such as cysteine thiols, in the active sites of key enzymes or proteins involved in cancer cell proliferation and survival. This irreversible binding can lead to potent and sustained inhibition. Some nitrostyrenes have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[25][27] The 2-fluoro substitution in this particular molecule could enhance its cell permeability and potency.[24]

Caption: Hypothesized anticancer mechanism of action.

Potential as an Antimicrobial Agent

The antimicrobial properties of nitroalkenes are also well-documented.[21][22][23][28][29] Studies have shown that fluorinated β-nitrostyrenes, in particular, exhibit potent activity against both Gram-positive and Gram-negative bacteria.[21][22][28]

-

Mechanism: The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as protein tyrosine phosphatases, through Michael addition of thiol groups in the enzyme's active site.[20][23] The nitro group itself is a known pharmacophore that can participate in redox reactions within microbial cells, leading to toxicity and cell death.[30][31]

-

Structure-Activity Relationship: Research has indicated that fluorine substitution on the aryl ring can enhance antimicrobial activity.[21][28] This makes 1-(2-fluorophenyl)-2-nitro-1-butene a prime candidate for screening against a panel of pathogenic bacteria and fungi.

-

Preparation: Prepare a stock solution of 1-(2-fluorophenyl)-2-nitro-1-butene in DMSO. Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

-

Controls: Include a positive control (microorganism in media without the compound) and a negative control (media only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion

While direct experimental data on 1-(2-fluorophenyl)-2-nitro-1-butene remains scarce, a thorough analysis of its structural components provides a robust framework for predicting its potential. As a synthetic intermediate, its polarized double bond and nitro group offer reliable and versatile handles for constructing more complex molecules, including valuable amine precursors and scaffolds for pharmacologically active agents. In medicinal chemistry, the combination of a proven nitrostyrene pharmacophore with a strategic fluorine substituent makes it a compelling candidate for anticancer and antimicrobial drug discovery programs. This guide provides the theoretical foundation and practical starting protocols necessary to unlock the potential of this promising compound, inviting researchers to explore its diverse applications.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

-

Chen, J., Chen, J., Wu, J., & Chen, J. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Molecules, 27(22), 7882. [Link]

-

Kaga, H., Chiba, S., & Chiba, S. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molbank, 2018(3), M1004. [Link]

-

Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Drinkel, E., & Pfaltz, A. (2004). Convenient Catalytic, Enantioselective Conjugate Reduction of Nitroalkenes Using CuF2. Organic Letters, 6(23), 4163-4165. [Link]

-

Al-Mokadem, A., & Ross, B. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. [Link]

-

Wang, C., Wu, H., & Wu, Y. (2014). Organocatalytic Biomimetic Reduction of Conjugated Nitroalkenes. Synlett, 25(14), 2039-2042. [Link]

-

Lo, K., Cornell, H., Nicoletti, G., & Hügel, H. M. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. International Journal of Molecular Sciences, 13(3), 2910-2922. [Link]

-

Ono, N., Miyake, H., & Kaji, A. (1982). Reduction of Nitrostyrenes with Triethylamine-Formic Acid (TEAF). Journal of the Chemical Society, Perkin Transactions 1, 193-195. [Link]

-

Meder, G., Andera, L., & Valik, J. (2003). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Biochemical Pharmacology, 65(4), 543-553. [Link]

-

Lo, K., Cornell, H., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. International Journal of Chemistry, 6(4). [Link]

-

Kaga, H., & Chiba, S. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Chemistry, 4(3), 820-833. [Link]

-

Milhazes, N., Calheiros, R., & Marques, M. P. M. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. [Link]

-

Azarifar, D., & Ghasemnejad-Bosra, H. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 20(44), 8573-8594. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. New Journal of Chemistry, 45(11), 5035-5044. [Link]

-

Alkene to Alkane - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 16, 2026, from [Link]

-

Lo, K., Cornell, H., Nicoletti, G., & Hügel, H. M. (2012). A study of fluorinated ß-Nitrostyrenes as antimicrobial. RMIT University. [Link]

-

Boguszewska-Czubara, A., & Biernasiuk, A. (2019). Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs. Journal of Molecular Structure, 1180, 66-73. [Link]

-

Wang, C.-H., Hsieh, Y.-H., & Hsieh, Y.-H. (2020). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Journal of Cellular Physiology, 235(12), 9857-9871. [Link]

-

Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oriental Journal of Chemistry, 38(3), 533-548. [Link]

-

Hsieh, Y.-H., Hsieh, Y.-S., & Hsieh, Y.-S. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 1-15. [Link]

-

Nicoletti, G., Lo, K., & Hügel, H. (2014). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. Anti-Infective Agents, 12(2), 169-180. [Link]

-

Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar. Retrieved February 16, 2026, from [Link]

-

Kim, S., Park, Y., & Park, Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5030. [Link]

-

Lo, K. (2011). The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. RMIT University. Retrieved February 16, 2026, from [Link]

-

O'Dwyer, M. E., Sludden, M., & Sludden, M. (2019). Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. Oncology Reports, 41(5), 2827-2837. [Link]

-

Han, X., & Wang, Y. (2009). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 11(18), 4120-4123. [Link]

-

Mielgo, A., & Palomo, C. (2011). A highly stereoselective organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes using PEG as recyclable solvent medium. Green Chemistry, 13(5), 1252-1256. [Link]

-

Patil, P. (2022). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]

-

Henry reaction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Molecules, 27(13), 3797. [Link]

-

1-(2-FLUOROPHENYL)-2-NITROPROPENE. (n.d.). SYNTHETIKA. Retrieved February 16, 2026, from [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

-

Cherepanov, I. A., & Cherepanova, E. S. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(20), 6937. [Link]

-

Jagadesh, B., & Sailu, B. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. International Journal of Organic Chemistry, 8(2), 193-200. [Link]

-

Kącka-Zych, A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2(1), 69-83. [Link]

-

λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene. (2013, May 31). Lambdasyn. Retrieved February 16, 2026, from [Link]

Sources

- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. Henry Reaction [organic-chemistry.org]

- 11. lambdasyn.org [lambdasyn.org]

- 12. 1-(2-Fluorophenyl)-2-nitropropene () for sale [vulcanchem.com]

- 13. synthetikaeu.com [synthetikaeu.com]

- 14. mdpi.com [mdpi.com]

- 15. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 16. Reduction of Nitrostyrenes with Triethylamine-Formic Acid (TEAF)- [www.rhodium.ws] [chemistry.mdma.ch]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. ossila.com [ossila.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 1-(2-Fluorophenyl)-2-nitro-1-butene: A Versatile Precursor in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] Within the arsenal of fluorinated building blocks, nitrostyrene derivatives serve as exceptionally versatile precursors. This guide provides an in-depth technical examination of 1-(2-Fluorophenyl)-2-nitro-1-butene, a key intermediate for accessing a range of fluorinated target molecules. We will explore its synthesis, elucidate its reactivity, and provide field-proven protocols for its transformation into valuable downstream products, particularly fluorinated amine derivatives. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Nitroalkenes

1-(2-Fluorophenyl)-2-nitro-1-butene is a substituted nitroalkene that combines three critical functional motifs: a fluorinated aromatic ring, a reactive nitro group, and an electron-deficient carbon-carbon double bond. This unique combination makes it a powerful intermediate in organic synthesis.[4]

-

The Fluorine Advantage : The 2-fluoro substituent is not merely an inert placeholder. Its high electronegativity can profoundly influence the molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[1][5] In drug development, this often translates to enhanced membrane permeability, improved target binding affinity, and resistance to metabolic degradation by cytochrome P450 enzymes.[1][2]

-

The Nitroalkene Core : The conjugated system of the nitro group and the alkene creates a highly versatile functional handle. The double bond is activated towards nucleophilic attack (Michael addition), and the nitro group itself is readily transformed into other functionalities, most notably an amine group through reduction.[6][7][8]

This guide will focus on the practical application of 1-(2-Fluorophenyl)-2-nitro-1-butene, moving from its logical synthesis to its most significant synthetic transformations.

Synthesis of the Precursor: The Henry Nitroaldol Condensation

The most direct and reliable method for synthesizing β-nitrostyrenes like 1-(2-Fluorophenyl)-2-nitro-1-butene is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[9][10]

The causality behind this choice of reaction is its efficiency and convergence. It directly couples two readily available starting materials, 2-fluorobenzaldehyde and 1-nitropropane, to construct the target molecule in a single operational step.

Reaction Mechanism and Workflow

The reaction proceeds via a base-catalyzed aldol-type condensation. A weak base, such as an alkylamine, deprotonates the acidic α-carbon of 1-nitropropane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting nitro-aldol adduct is unstable and readily undergoes base-catalyzed dehydration to furnish the thermodynamically stable conjugated nitroalkene.

Caption: Workflow for the synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-2-nitro-1-butene

This protocol is adapted from a proven synthesis for the analogous 4-fluoro isomer and is expected to provide good yields for the 2-fluoro target.[11]

Materials:

-

2-Fluorobenzaldehyde

-

1-Nitropropane

-

Methylammonium acetate (or another suitable amine salt catalyst)

-

Methanol (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzaldehyde (1.0 eq), 1-nitropropane (1.5 eq), and methylammonium acetate (0.1 eq).

-

Solvation: Add methanol as the solvent to achieve a suitable concentration (e.g., 2-3 mL per gram of aldehyde).

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically several hours).

-

Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product should begin to crystallize. Cooling in an ice bath can further promote crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of ice-cold methanol to remove residual impurities.

-

Drying: Dry the product under vacuum to yield 1-(2-Fluorophenyl)-2-nitro-1-butene as a yellow crystalline solid.[4]

This self-validating protocol uses the disappearance of the starting material as a clear endpoint and relies on the product's crystallinity for a simple and effective purification, minimizing the need for chromatography at this stage.

Physicochemical Data

Quantitative data for this specific isomer is not widely published, but properties can be reliably estimated based on its close analogue, 1-(2-Fluorophenyl)-2-nitropropene.[4][12]

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₀FNO₂ | - |

| Molecular Weight | 195.19 g/mol | - |

| Appearance | Yellow crystalline solid or powder | [4] (by analogy) |

| Melting Point | ~55-65 °C | Estimated based on related structures |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Acetone, Ethanol) | [4] |

| CAS Number | Not assigned (as of early 2026) | - |

Core Application: Reduction to 1-(2-Fluorophenyl)-2-aminobutane

The most prominent application of 1-(2-Fluorophenyl)-2-nitro-1-butene is its role as a direct precursor to 1-(2-fluorophenyl)-2-aminobutane, a fluorinated amphetamine analogue.[13][14] This transformation involves the complete reduction of both the nitro group and the carbon-carbon double bond.

The choice of reducing agent is critical and is dictated by factors such as scale, available equipment, and desired selectivity.

Choosing the Right Reduction Strategy

-

Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is often the cleanest and most scalable method. It avoids the use of stoichiometric metal reagents, simplifying workup. Hydrogenation effectively reduces both the alkene and the nitro group in a single step. However, catalysts can be poisoned by impurities, and specialized high-pressure equipment may be required.[6][15]

-

Metal Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride (LAH) is an extremely powerful reducing agent capable of reducing the nitroalkene directly to the amine.[10][13] This method is highly effective but requires strictly anhydrous conditions and careful handling due to the pyrophoric nature of LAH. It is often preferred for smaller-scale laboratory syntheses.

-

Dissolving Metal/Acid Reduction (e.g., Fe/HCl): The "Bechamp reduction" is a classic, robust, and cost-effective method for converting aromatic nitro compounds to anilines and can be adapted for nitroalkenes.[15][16] It generates the amine in good yield, but the workup can be cumbersome due to the formation of iron sludge.

Caption: Key reduction pathways from the nitroalkene precursor to the target amine.

Experimental Protocol: LAH Reduction

This protocol describes a robust laboratory-scale synthesis of the target amine using lithium aluminum hydride.

Materials:

-

1-(2-Fluorophenyl)-2-nitro-1-butene

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer with LAH (approx. 3-4 eq) suspended in anhydrous THF.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 1-(2-Fluorophenyl)-2-nitro-1-butene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL, where X = grams of LAH used), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL). This sequence is critical for producing a granular, easily filterable aluminum salt precipitate.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-(2-fluorophenyl)-2-aminobutane. Further purification can be achieved by distillation or by salt formation (e.g., hydrochloride or mesylate) and recrystallization.[13]

Conclusion: A Gateway to Fluorinated Scaffolds

1-(2-Fluorophenyl)-2-nitro-1-butene stands out as a highly valuable and versatile precursor in synthetic organic chemistry. Its straightforward synthesis via the Henry condensation and the predictable reactivity of its nitroalkene moiety provide a reliable and efficient entry point to a variety of complex molecules. The primary transformation—reduction to 1-(2-fluorophenyl)-2-aminobutane—offers medicinal chemists a direct route to fluorinated phenethylamine derivatives, a class of compounds of significant interest in drug discovery.[7][14] The strategic placement of the fluorine atom provides a lever to fine-tune pharmacological properties, making this precursor a critical tool for developing next-generation therapeutics.[1]

References

-

SYNTHETIKA. (n.d.). 1-(2-FLUOROPHENYL)-2-NITROPROPENE. Retrieved from [Link]

- Heim, R., & Luley, C. (2008). Fluorine-substituted amphetamines and amphetamine derivatives and use thereof. (WO2008113565A1). Google Patents.

-

Hass, H. B., & Riley, E. F. (n.d.). NITRO ALKENE DERIVATIVES. Journal of the American Chemical Society. Retrieved from [Link]

-

LambdaSyn. (2008, May 17). Synthese von 1-(4-Fluorophenyl)-2-nitro-1-buten [23063-47-0]. Retrieved from [Link]

- Heim, R., & Luley, C. (2010). Fluorine-substituted amphetamines and amphetamine derivatives and use thereof. (US20100179221A1). Google Patents.

- Dugger, R. W., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (2012, November 3). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? Retrieved from [Link]

-

Reddit. (2025, February 20). Nitro reduction conditions. r/Chempros. Retrieved from [Link]

-

Miyashita, M., Yanami, T., & Yoshikoshi, A. (n.d.). 2-nitropropene. Organic Syntheses Procedure. Retrieved from [Link]

- Gouverneur, V., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry.

-

Mephisto. (2013, May 31). Synthesis of 2-Nitro-1-phenylpropene. LambdaSyn. Retrieved from [Link]

-

Jaworski, J. S., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]

-

Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

-

Pan, Z. (n.d.). (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one. National Institutes of Health. Retrieved from [Link]

- old.laurinburgchamber.com. (n.d.). Amphetamine Synthesis.

- Aksenov, A. V., et al. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry.

-

Perrone, S., et al. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. Future Science. Retrieved from [Link]

-

CHEManager Online. (2018, August 3). Two New Ways to Fluorinated Structures. Retrieved from [Link]

-

MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

-

Pérez-González, M., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. synthetikaeu.com [synthetikaeu.com]

- 5. Two New Ways to Fluorinated Structures • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. lambdasyn.org [lambdasyn.org]

- 10. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 11. lambdasyn.org [lambdasyn.org]

- 12. 1-(2-Fluorophenyl)-2-nitropropene () for sale [vulcanchem.com]

- 13. WO2008113565A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]

- 14. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. reddit.com [reddit.com]

An In-depth Technical Guide to the Biological Activity Screening of 1-(2-Fluorophenyl)-2-nitro-1-butene

Foreword: Charting the Bio-Potential of a Novel Nitroalkene

The exploration of novel chemical entities for therapeutic potential is the cornerstone of drug discovery. Among the vast chemical landscapes, nitroalkenes have emerged as a class of compounds with significant and diverse biological activities.[1][2] Their inherent electrophilic nature, conferred by the electron-withdrawing nitro group, allows them to interact with biological systems in unique ways, primarily through Michael addition reactions with nucleophilic residues in proteins.[3][4][5] This guide provides a comprehensive, field-proven framework for the initial biological activity screening of a specific novel compound: 1-(2-Fluorophenyl)-2-nitro-1-butene.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade that begins with broad cytotoxicity assessment and progresses to more specific antimicrobial and anti-inflammatory evaluations. The protocols herein are detailed not merely as a sequence of steps, but with an emphasis on the underlying scientific rationale, ensuring that each experiment is a self-validating system. Our objective is to provide a robust starting point for uncovering the therapeutic promise of this molecule.

The Compound: 1-(2-Fluorophenyl)-2-nitro-1-butene

Conjugated nitroalkenes are a prominent class of nitro compounds known to exhibit a range of biological activities, including antibacterial effects.[2] The structure of 1-(2-Fluorophenyl)-2-nitro-1-butene combines a nitroalkene scaffold, a known pharmacophore, with a fluorophenyl group. The nitro group is strongly electron-withdrawing, which makes the β-carbon of the alkene susceptible to nucleophilic attack.[5] This reactivity is central to its potential biological activity. The fluorine substitution may further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for screening.

Strategic Screening Workflow: A Tiered Approach

A successful preliminary screening campaign must be both systematic and resource-efficient. We advocate for a tiered approach, starting with a foundational assay for cytotoxicity. This initial screen provides a critical therapeutic window, informing the concentration ranges for subsequent, more specific biological assays.

Caption: Tiered workflow for screening 1-(2-Fluorophenyl)-2-nitro-1-butene.

Tier 1: Cytotoxicity Assessment using the MTT Assay

Rationale: Cytotoxicity testing is the indispensable first step in drug discovery.[6] It evaluates a compound's potential toxic effects on living cells, providing essential information about its therapeutic index.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely used colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[7] Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[8] By testing the compound against both cancerous and non-cancerous cell lines, we can determine not only its potency but also its selectivity.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in their recommended media.[6][8]

-

Detach adherent cells using Trypsin-EDTA, perform a cell count, and adjust the cell suspension density.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(2-Fluorophenyl)-2-nitro-1-butene in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium with DMSO vehicle) and "blank control" (medium only).[8]

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[6]

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well, achieving a final concentration of 0.45-0.5 mg/mL.[8][10]

-

Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[10]

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[8]

-

Mix gently on a plate shaker to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

-

Subtract the average absorbance of the blank controls from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control cells:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

-

Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison.

| Cell Line | Type | Compound IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |

| MCF-7 | Breast Cancer | [Hypothetical Value] | [Calculated Value] |

| A549 | Lung Cancer | [Hypothetical Value] | [Calculated Value] |

| HEK293 | Non-Cancerous | [Hypothetical Value] | N/A |

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6]

Tier 2: Antimicrobial Activity Screening

Rationale: Many compounds containing a nitro group, including nitrofurans and nitroimidazoles, are known for their potent antimicrobial properties.[11][12][13] They often function as prodrugs that, upon reduction of the nitro group within the microbial cell, produce toxic reactive intermediates that damage cellular components like DNA.[11] Therefore, assessing the antibacterial activity of 1-(2-Fluorophenyl)-2-nitro-1-butene is a logical progression. The broth microdilution method is a standardized and widely accepted "gold standard" technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria on appropriate agar plates overnight.

-

Pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL).[16]

-

-

Serial Dilution of the Compound:

-

In a 96-well microtiter plate, add 100 µL of MHB to all wells except the first column.

-

Prepare a solution of the test compound in MHB at twice the highest desired concentration. Add 200 µL of this solution to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the second-to-last well.[17][18] The last well serves as a growth control (no compound).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the compound in each well to the desired final test concentrations.

-

Include a sterility control well (MHB only, no bacteria) and a growth control well (MHB with bacteria, no compound).[18]

-

Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[16]

-

-

MIC Determination:

Data Presentation

| Bacterial Strain | Gram Type | Compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

| S. aureus (ATCC 29213) | Positive | [Hypothetical Value] | [e.g., Vancomycin] |

| E. coli (ATCC 25922) | Negative | [Hypothetical Value] | [e.g., Gentamicin] |

Tier 2: Anti-inflammatory Activity Screening

Rationale: Nitroalkenes, particularly nitro-fatty acids, are recognized as potent anti-inflammatory signaling molecules.[3][4][19] They can modulate inflammatory pathways, for instance, by inhibiting the expression of inducible nitric oxide synthase (iNOS).[20] An overproduction of nitric oxide (NO) by iNOS during inflammation is associated with numerous pathological conditions.[21] The Griess assay is a simple and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[21][22] By using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) as a model of inflammation, we can assess the compound's ability to inhibit NO production.[23]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Culture and Seeding:

-

Compound and LPS Treatment:

-

Treat the cells with various non-toxic concentrations of 1-(2-Fluorophenyl)-2-nitro-1-butene (determined from the prior MTT assay) for 1-2 hours.

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression.[9][23]

-

Include control wells: untreated cells, cells treated with LPS only, and cells treated with a known iNOS inhibitor (e.g., L-NAME) plus LPS.[24]

-

Incubate the plate for an additional 24 hours.

-

-

Griess Reaction:

-

After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[22][23]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540-550 nm using a microplate reader.[22]

-

Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

-

It is crucial to run a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[23]

-

Data Presentation

| Compound Conc. (µM) | % Cell Viability (MTT) | Nitrite Conc. (µM) | % NO Inhibition |

| 0 (LPS only) | 100 | [Hypothetical Value] | 0 |

| [Conc. 1] | [Value] | [Value] | [Calculated Value] |

| [Conc. 2] | [Value] | [Value] | [Calculated Value] |

| [Conc. 3] | [Value] | [Value] | [Calculated Value] |

| L-NAME (Control) | [Value] | [Value] | [Calculated Value] |

Mechanistic Insights: The Electrophilic Nature of Nitroalkenes

Rationale: A key mechanism underlying the biological activity of nitroalkenes is their function as Michael acceptors.[5] The electron-withdrawing nitro group renders the β-carbon electrophilic, making it susceptible to attack by biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[3][25] This covalent but often reversible modification, termed nitroalkylation, can alter protein structure and function, thereby modulating critical signaling pathways involved in inflammation and cell survival.[4][5]

Caption: Mechanism of nitroalkylation via Michael addition.

Understanding this mechanism is crucial for interpreting the screening results. For instance, anti-inflammatory effects may be mediated by the nitroalkylation of key regulatory proteins like Keap1 (leading to Nrf2 activation) or NF-κB, both of which contain reactive cysteine residues.

Data Interpretation and Future Directions

The initial screening cascade will generate a rich dataset, providing a preliminary "fingerprint" of the biological activity of 1-(2-Fluorophenyl)-2-nitro-1-butene.

-

Potent and Selective Cytotoxicity: If the compound shows high potency against cancer cells and a favorable selectivity index (e.g., >10), it warrants further investigation as a potential anticancer agent. Follow-up studies could include apoptosis assays (e.g., caspase activation, Annexin V staining) and cell cycle analysis.

-

Broad-Spectrum Antimicrobial Activity: A low MIC against both Gram-positive and Gram-negative bacteria would be highly significant. Further studies should include determining the Minimum Bactericidal Concentration (MBC) to ascertain if the compound is bacteriostatic or bactericidal, and testing against resistant strains.

-

Significant Anti-inflammatory Effects: Potent inhibition of NO production at non-toxic concentrations suggests a strong anti-inflammatory potential. Subsequent experiments could investigate the inhibition of other inflammatory mediators (e.g., TNF-α, IL-6) and explore the underlying mechanism, such as inhibition of the NF-κB pathway.

If promising activity is observed in any of these areas, the next logical steps would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by evaluation in preclinical animal models of the relevant disease.

Conclusion

This guide outlines a logical and experimentally robust strategy for the initial biological evaluation of 1-(2-Fluorophenyl)-2-nitro-1-butene. By employing a tiered screening approach that encompasses cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can efficiently and effectively profile the compound's therapeutic potential. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for drug discovery professionals, paving the way for the potential development of a novel therapeutic agent.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.

- Biological activity of nitroalkenes | Download Table. (n.d.). ResearchGate.

- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.

- Modulation of Nitro-fatty Acid Signaling: PROSTAGLANDIN REDUCTASE-1 IS A NITROALKENE REDUCTASE. (n.d.). PubMed Central.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.

- Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. (n.d.). Frontiers.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).

- The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (n.d.). PubMed.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.

- MTT assay protocol. (n.d.). Abcam.

- The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. (2018, May 6). PubMed Central.

- Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia.

- Nitroalkenes: synthesis, characterization, and effects on macrophage activation. (n.d.). PubMed.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.

- Fatty acid nitroalkenes regulate intestinal lipid absorption. (2025, July 4). PubMed Central.

- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Semantic Scholar.

- Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. (n.d.). Benchchem.

- Preparation of conjugated nitroalkenes: short review. (2022, December 20). ResearchGate.

- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Semantic Scholar.

- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.

- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022, May 18). Organic Syntheses.

- Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. (2017, January 15). Semantic Scholar.

- Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases. (2022, February 2). PubMed Central.

- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021, August 20). MDPI.

- Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. (n.d.). PNAS.